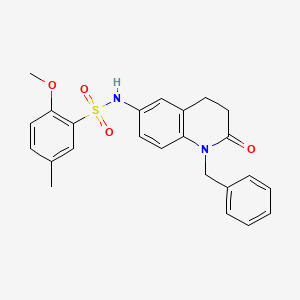![molecular formula C20H16N4O2S B2644339 benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate CAS No. 483984-44-7](/img/structure/B2644339.png)
benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .
Synthesis Analysis
The synthesis of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold has been reported in various studies . These compounds are often synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions with good yields .科学的研究の応用
Cognitive Impairment Treatment
Research into phosphodiesterase 1 (PDE1) inhibitors has led to the synthesis of diverse 3-aminopyrazolo[3,4-d]pyrimidinones, culminating in the identification of ITI-214. This compound, demonstrating picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families, is in Phase I clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders among others (Li et al., 2016).
Peripheral Benzodiazepine Receptor Ligands
A study focused on synthesizing and evaluating the binding of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This research contributed to understanding the effect of different substitutions on the acetamide moiety's binding affinity and modulating steroid biosynthesis in C6 glioma cells (Selleri et al., 2005).
Novel Antimicrobial Agents
6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones have been identified as novel dGTP analogues that inhibit DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria, presenting a new class of antimicrobial agents with promising activities against these pathogens (Ali et al., 2003).
Inhibition of (H+, K+)-ATPase
Research on [(pyridylmethyl)sulfinyl]benzimidazoles, including pantoprazole, demonstrates potent antisecretory (H+, K+)-ATPase inhibition, highlighting the critical role of substituents in enhancing potency and stability, thus offering insights into the development of anti-ulcer agents (Kohl et al., 1992).
Anti-Helicobacter Pylori Agents
A study expanded on the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold to develop potent and selective agents against Helicobacter pylori. These compounds, particularly prototype carbamate 12a, displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains, including drug-resistant strains (Carcanague et al., 2002).
GABAA-R Ligands
Synthesis of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones related to derivatives with pyrazolobenzotriazine and pyrazoloquinazoline scaffolds has been conducted. Preliminary pharmacological studies, including compound 3g, show anxiolytic-like effects, contributing to GABAA receptor subtype research (Guerrini et al., 2017).
将来の方向性
The future directions for research on “Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” and related compounds could involve further exploration of their biological and pharmacological activities. There is an urgent need for selective and potent novel anticancer agents, and compounds with the pyrazolo[3,4-d]pyrimidine scaffold could potentially meet this need .
特性
IUPAC Name |
benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-18(26-12-15-7-3-1-4-8-15)13-27-20-17-11-23-24(19(17)21-14-22-20)16-9-5-2-6-10-16/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVWRLGNPWFFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

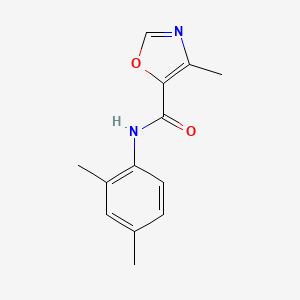
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide](/img/structure/B2644264.png)
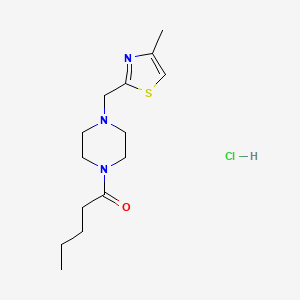
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2644267.png)
![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)
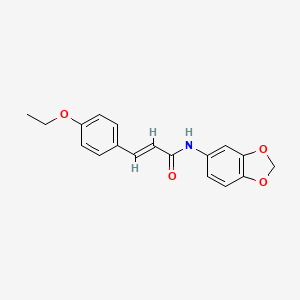
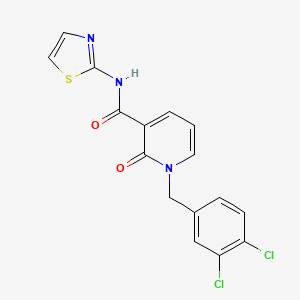
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
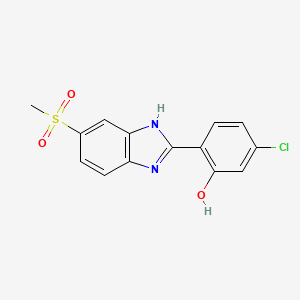
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2644277.png)
![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2644278.png)
